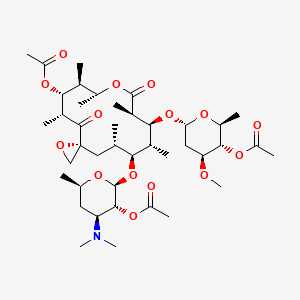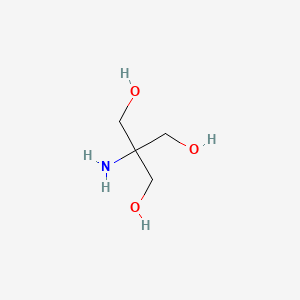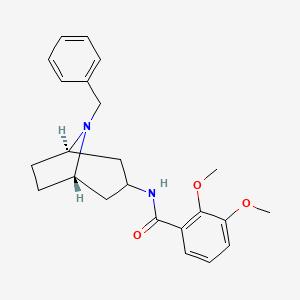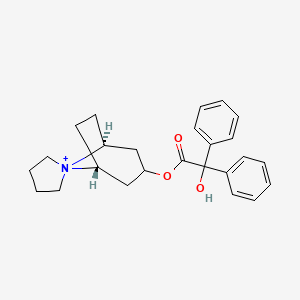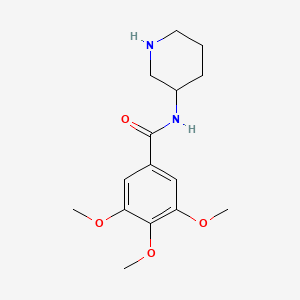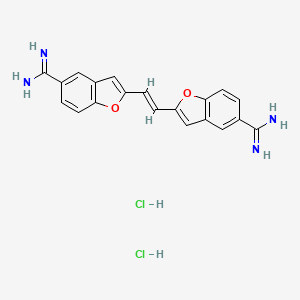
Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2
Descripción general
Descripción
“Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2” is a modified synthetic derivative of alpha-melanocyte-stimulating hormone . It is used to treat sexual dysfunction in men and women .
Synthesis Analysis
The synthesis of this peptide has been achieved using the Ajiphase® methodology . This method combines the advantages of liquid-phase and solid-phase methods . The efficiency of this method was checked by synthesizing the oncological peptides Melanotan II and YSL amide .
Molecular Structure Analysis
The molecular structure of this peptide is complex, with a molecular formula of C54H69N11O10 . It contains several amino acids, including Nle (norleucine), Asp (aspartic acid), His (histidine), D-2Nal (2-naphthylalanine), Arg (arginine), Trp (tryptophan), and Lys (lysine) .
Chemical Reactions Analysis
The peptide has been used in the development of radiolabeled alpha-MSH analogs for melanoma detection . It has been conjugated with 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and radiolabeled with 64Cu for this purpose .
Physical And Chemical Properties Analysis
The peptide has a molecular weight of 1032.2 g/mol . It has a computed XLogP3-AA value of 1.6, indicating its lipophilicity . It has 8 hydrogen bond donor count and 11 hydrogen bond acceptor count .
Aplicaciones Científicas De Investigación
Activación del Receptor Melanocortina
PT-141 es conocido por su capacidad para activar los receptores de melanocortina, que están involucrados en una variedad de funciones fisiológicas. La interacción del péptido con estos receptores, particularmente los receptores de melanocortina 1, 3 y 4, es un área clave de investigación. Estos receptores juegan un papel en la pigmentación de la piel, la homeostasis energética y la función sexual .
Terapia de Disfunción Sexual
Una de las aplicaciones más notables de PT-141 es su posible uso en el tratamiento de disfunciones sexuales como el trastorno de deseo sexual hipoactivo (HSDD) y la disfunción eréctil (DE). A diferencia de otros tratamientos que se centran en el flujo sanguíneo periférico, PT-141 se dirige al sistema nervioso central, influyendo en la excitación sexual y el deseo a través de los receptores de melanocortina en el cerebro .
Propiedades Neuroprotectoras
Las investigaciones han indicado que PT-141 puede tener propiedades neuroprotectoras. Esto lo convierte en un candidato prometedor para el estudio de enfermedades neurodegenerativas. Su potencial para proteger las neuronas podría conducir a nuevos tratamientos para afecciones como la enfermedad de Alzheimer y la enfermedad de Parkinson .
Trastornos de la Pigmentación de la Piel
Debido a su influencia en los receptores de melanocortina, PT-141 podría utilizarse para estudiar los trastornos de la pigmentación de la piel. Podría ayudar a comprender el proceso de melanogénesis y desarrollar tratamientos para afecciones como el vitiligo o la hiperpigmentación .
Síndrome Metabólico y Obesidad
La interacción de PT-141 con los receptores de melanocortina, especialmente el receptor de melanocortina 4, sugiere su posible aplicación en la investigación del síndrome metabólico y la obesidad. Podría ayudar a comprender el control del apetito y el gasto energético .
Modulación de la Respuesta Inflamatoria
PT-141 también podría modular la respuesta inflamatoria, que es crucial en muchas enfermedades. La investigación sobre cómo PT-141 afecta la inflamación podría conducir a nuevas ideas sobre el tratamiento de enfermedades inflamatorias crónicas .
Mecanismo De Acción
Target of Action
The primary target of Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2, also known as PT-141 or Bremelanotide, is the melanocortin receptor . This receptor plays a crucial role in regulating sexual function and behavior .
Mode of Action
PT-141 exerts its mechanism of action primarily by targeting melanocortin receptors in the brain . Upon administration, PT-141 binds to these receptors, particularly the melanocortin 4 receptor (MC4R) . By activating MC4R, PT-141 stimulates pathways involved in sexual arousal and desire, leading to an increase in libido .
Biochemical Pathways
The activation of MC4R by PT-141 stimulates pathways involved in sexual arousal and desire . This differs from traditional treatments for sexual dysfunction like PDE5 inhibitors (e.g., Viagra), which primarily enhance blood flow to facilitate erections . Instead, PT-141 acts centrally on the central nervous system, influencing the brain circuits responsible for sexual response .
Pharmacokinetics
It’s known that pt-141 is a synthetic peptide, and like other peptides, it’s likely to be metabolized by proteolytic enzymes and cleared from the body via renal excretion .
Result of Action
The result of PT-141’s action is an increase in libido . It stimulates sexual desire and arousal in individuals with hypoactive sexual desire disorder (HSDD) . It acts on the central nervous system to enhance libido unlike other medication such as Viagra .
Action Environment
Like other peptides, pt-141’s stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of proteolytic enzymes .
Actividad Biológica
Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2 has been shown to have a variety of biological activities. In vivo studies have demonstrated that the peptide has anti-inflammatory, anti-apoptotic, and anti-cancer effects. In vitro studies have demonstrated that the peptide has the ability to modulate cell proliferation, cell differentiation, and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in both in vivo and in vitro studies. In vivo studies have demonstrated that the peptide has the ability to modulate the activity of various enzymes, including protein kinases, phosphatases, and proteases. In vitro studies have demonstrated that the peptide has the ability to modulate the activity of various transcription factors, including NF-κB, AP-1, and STAT3.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2 in laboratory experiments has several advantages and limitations. One of the advantages is that the peptide is stable and can be easily synthesized and purified. However, the peptide is not very soluble in water, which can make it difficult to work with in laboratory experiments. Additionally, the peptide has a relatively short half-life, which can limit its use in some experiments.
Direcciones Futuras
For research include investigating the peptide’s potential as an anti-cancer agent, exploring its ability to modulate cell signaling pathways, and studying its effects on various diseases and disorders. Additionally, researchers are investigating the potential of using Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2 as a drug delivery vehicle, as well as its potential for use in gene therapy. Finally, researchers are exploring the potential of using this compound as a biomarker for various diseases and disorders.
Propiedades
IUPAC Name |
(3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H71N15O9/c1-3-4-15-40(63-31(2)70)48(73)69-45-27-46(71)59-21-10-9-17-39(47(55)72)64-51(76)43(25-35-28-61-38-16-8-7-14-37(35)38)67-49(74)41(18-11-22-60-54(56)57)65-50(75)42(24-32-19-20-33-12-5-6-13-34(33)23-32)66-52(77)44(68-53(45)78)26-36-29-58-30-62-36/h5-8,12-14,16,19-20,23,28-30,39-45,61H,3-4,9-11,15,17-18,21-22,24-27H2,1-2H3,(H2,55,72)(H,58,62)(H,59,71)(H,63,70)(H,64,76)(H,65,75)(H,66,77)(H,67,74)(H,68,78)(H,69,73)(H4,56,57,60)/t39-,40-,41-,42+,43-,44-,45-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYWLZFXFKFWKL-XOJVSUSESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CC5=CNC6=CC=CC=C65)C(=O)N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CC2=CN=CN2)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CC5=CNC6=CC=CC=C65)C(=O)N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H71N15O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1074.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



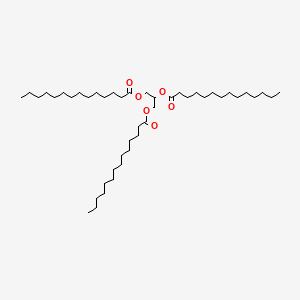
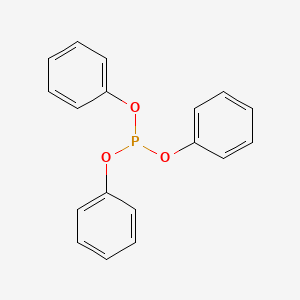
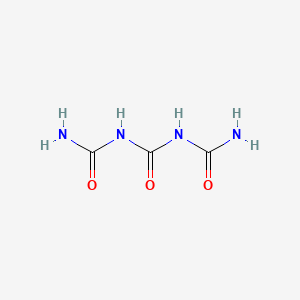
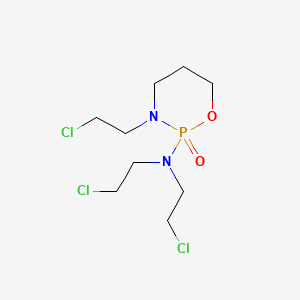

![Benzoic acid, 2-hydroxy-, 2-[bis(2-hydroxyethyl)amino]ethyl ester](/img/structure/B1681590.png)
